molecular formula C14H11NO5 B7935412 [2-(4-Nitrophenoxy)phenyl]acetic acid

[2-(4-Nitrophenoxy)phenyl]acetic acid

Cat. No.: B7935412
M. Wt: 273.24 g/mol
InChI Key: QUPAVEUNTVUMKB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenoxy)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. This compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Nitrophenoxy)phenyl]acetic acid is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)9-10-3-1-2-4-13(10)20-12-7-5-11(6-8-12)15(18)19/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPAVEUNTVUMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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